![molecular formula C18H13NO B13791324 7-methylbenzo[c]acridin-11-ol CAS No. 86538-45-6](/img/structure/B13791324.png)
7-methylbenzo[c]acridin-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methylbenzo[c]acridin-11-ol is a heterocyclic compound that belongs to the acridine family. Acridines are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a fused tricyclic system with a hydroxyl group at the 11th position and a methyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylbenzo[c]acridin-11-ol typically involves the following steps:
Oxidation of 9-methylacridines: This step involves the oxidation of 9-methylacridines using selenium dioxide (SeO2) to form the corresponding acridone.
Condensation with Aldehydes: The acridone is then condensed with aldehydes in the presence of hydroxylamine to form oximes.
Chlorination: The oximes are chlorinated using chlorine gas (Cl2) to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-methylbenzo[c]acridin-11-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the acridine ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted acridines.
Scientific Research Applications
7-methylbenzo[c]acridin-11-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It is studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Industry: The compound is used in the development of dyes and pigments due to its photophysical properties.
Mechanism of Action
The mechanism of action of 7-methylbenzo[c]acridin-11-ol primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 7-methylbenzo[c]acridin-11-ol, known for its wide range of biological activities.
9-methylacridine: A precursor in the synthesis of this compound.
Acriflavine: An acridine derivative with potent antibacterial properties.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group at the 11th position and a methyl group at the 7th position. These functional groups contribute to its distinct chemical reactivity and biological activity compared to other acridine derivatives .
Properties
CAS No. |
86538-45-6 |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
7-methylbenzo[c]acridin-11-ol |
InChI |
InChI=1S/C18H13NO/c1-11-13-7-4-8-16(20)18(13)19-17-14(11)10-9-12-5-2-3-6-15(12)17/h2-10,20H,1H3 |
InChI Key |
OANMGUDQQBONBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC3=C1C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


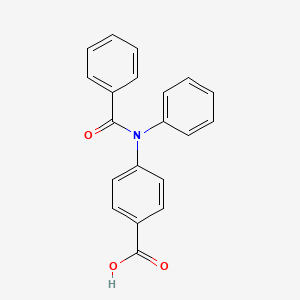
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
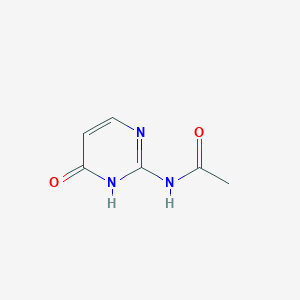
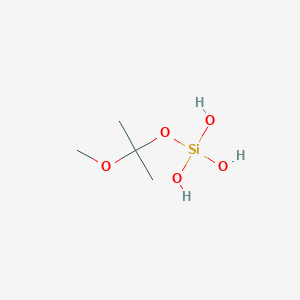
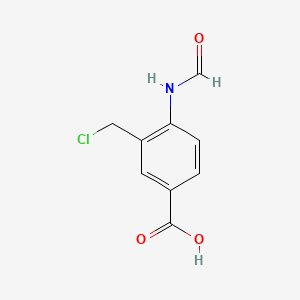
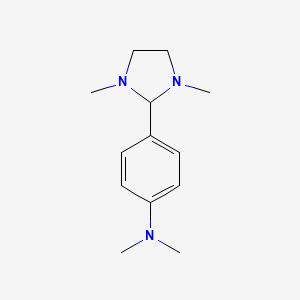
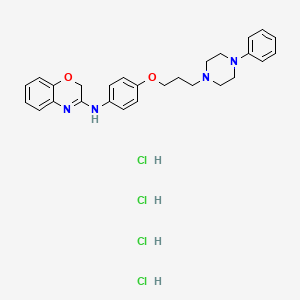
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)
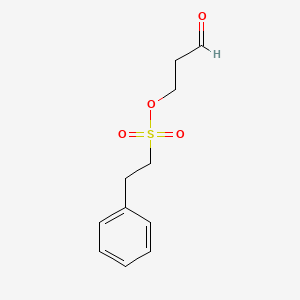
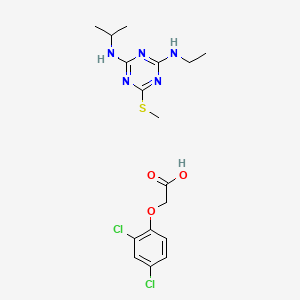
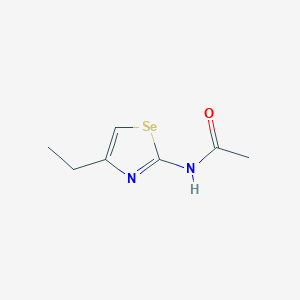
![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
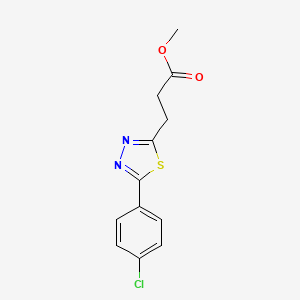
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
